2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine

Kinase inhibitor scaffold Structure–activity relationship Lipophilic ligand efficiency

Select this compound for its structurally differentiated 4-ethoxyphenyl/ethylsulfanyl combination—an electron-donating, H-bond-accepting aryl paired with a compact thioether, distinct from halogenated 2-aryl and bulkier 4-thioether analogs in commercial screening collections. The pyrazolo[1,5-a]pyrazine core is a validated privileged scaffold across RET, JAK/TYK2, and BTK kinase inhibitor programs. With lead-like physicochemical properties (MW 299.40, clogP 3.22, TPSA 38.13 Ų, zero H-bond donors) and multiple vectors for further functionalization, this compound is positioned for focused kinase selectivity profiling, antimicrobial SAR campaigns, and tubulin-targeted scaffold-hopping experiments inaccessible to existing congener libraries.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 1242863-25-7
Cat. No. B2995611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
CAS1242863-25-7
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC
InChIInChI=1S/C16H17N3OS/c1-3-20-13-7-5-12(6-8-13)14-11-15-16(21-4-2)17-9-10-19(15)18-14/h5-11H,3-4H2,1-2H3
InChIKeyCDRQWUDGIMWDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine (CAS 1242863-25-7): Core Scaffold, Physicochemical Identity, and Procurement Context


2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine (CAS 1242863-25-7; molecular formula C₁₆H₁₇N₃OS; MW 299.40 g/mol) is a fully aromatic, disubstituted pyrazolo[1,5-a]pyrazine heterocycle bearing a 4-ethoxyphenyl group at the 2-position and an ethylsulfanyl thioether at the 4-position . The pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of multiple kinase inhibitor programs including RET, JAK (particularly TYK2), BTK, and ATR inhibitors [1]. This compound occupies a distinct chemical space within its analog series by combining an electron-donating, hydrogen-bond-accepting 4-ethoxyphenyl aryl group with a compact ethylsulfanyl thioether — a pairing that materially differentiates it from halogen-substituted and bulkier thioether congeners in terms of lipophilicity, electronic profile, and steric footprint [2]. Direct, compound-specific quantitative bioactivity data in peer-reviewed primary literature remains limited at the time of this analysis; the evidence presented herein therefore draws on structural comparisons with the most closely related characterized analogs, class-level pharmacological inferences, and computed physicochemical descriptors to define where this compound offers verifiable differentiation for scientific selection and procurement decisions.

Why 2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine Cannot Be Replaced by a Generic In-Class Analog


Within the 2-aryl-4-(alkyl/arylthio)-pyrazolo[1,5-a]pyrazine series, even ostensibly conservative substituent changes produce meaningful shifts in physicochemical and pharmacological profiles that preclude simple interchangeability. Replacing the 4-ethoxyphenyl group with a 4-bromophenyl (CAS 1207007-76-8) or 3-chlorophenyl (CAS 1206989-61-8) eliminates the hydrogen-bond acceptor capacity of the para-ethoxy oxygen while simultaneously increasing lipophilicity (estimated ΔclogP ≈ +0.5–1.0 log units) and introducing a heavy halogen atom that alters metabolic stability, crystallinity, and potential toxicophore risk . Conversely, substituting the compact ethylsulfanyl thioether at position 4 with a bulkier benzylsulfanyl or substituted benzylsulfanyl group (e.g., CAS 1040663-66-8 bearing a 4-methylbenzylsulfanyl moiety) substantially increases molecular volume, rotatable bond count, and topological polar surface area, which can differentially affect target binding, solubility, and pharmacokinetic behavior [1]. The pyrazolo[1,5-a]pyrazine scaffold itself exhibits pronounced sensitivity to substitution pattern: SAR studies across RET, JAK, and BTK inhibitor programs demonstrate that the nature of both the 2-aryl and 4-substituent independently modulate kinase selectivity profiles, with the 4-position thioether in particular influencing the binding pose within the kinase hinge region [2]. For procurement decisions where biological outcome depends on a specific combination of electronic character, steric bulk, and lipophilicity, generic substitution within this class carries material risk of altered target engagement.

2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine — Quantitative Differentiation Evidence vs. Closest Analogs


Evidence 1: 4-Ethoxyphenyl vs. Halogen-Substituted 2-Aryl Analogs — Electronic and Lipophilicity Differentiation

The 4-ethoxyphenyl group at position 2 distinguishes this compound from its closest commercially available analogs — the 3-chlorophenyl (CAS 1206989-61-8) and 4-bromophenyl (CAS 1207007-76-8) variants — which bear electron-withdrawing halogen substituents. The para-ethoxy substituent (Hammett σₚ = −0.24) is electron-donating and acts as a hydrogen-bond acceptor, whereas chlorine (σₚ = +0.23) and bromine (σₚ = +0.23) are electron-withdrawing and lack H-bond acceptor capacity [1]. Computationally predicted clogP for the target compound is 3.22, with a topological polar surface area (TPSA) of 38.13 Ų [2]. By comparison, the 3-chlorophenyl analog (MW 289.8, lacking the ethoxy oxygen) is estimated to have a higher clogP (∼3.5–4.0) and lower TPSA, while the 4-bromophenyl analog introduces a heavy halogen (Br, MW contribution 79.9) that increases molecular weight and may confer undesirable toxicophore alerts . Within the pyrazolo[1,5-a]pyrazine kinase inhibitor class, subtle modulation of the 2-aryl electronic character has been shown to influence kinase selectivity: in the RET inhibitor patent series (WO 2018/136661), substitution at the 2-position aryl ring directly affected RET-WT IC₅₀ values spanning from 3.9 to 4.8 nM across closely related analogs [3].

Kinase inhibitor scaffold Structure–activity relationship Lipophilic ligand efficiency

Evidence 2: Ethylsulfanyl vs. Bulkier 4-Thioether Analogs — Steric and Conformational Differentiation

The ethylsulfanyl (–SCH₂CH₃) group at position 4 is the smallest alkylthio substituent available in this analog series. The most closely related compound bearing the same 4-ethoxyphenyl group but a bulkier 4-substituent is 2-(4-ethoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS 1040663-66-8), which contains a 4-methylbenzylsulfanyl moiety. This bulkier analog has been reported to exhibit JAK3 IC₅₀ = 12.3 nM and TYK2 IC₅₀ = 18.7 nM [1]. The ethylsulfanyl group contributes only 2 heavy atoms and 0 rotatable bonds beyond the sulfur anchor, preserving a compact steric profile (total rotatable bonds = 3; TPSA = 38.13 Ų) [2]. In contrast, the 4-methylbenzylsulfanyl analog adds an aromatic ring, increasing molecular weight to 391.49 (ΔMW ≈ +92), rotatable bonds, and TPSA, which can alter kinase selectivity and absorption/permeability characteristics. Within 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazine crystal structures, the ethylsulfanyl group adopts distinct conformations that influence crystal packing and molecular recognition, demonstrating that even this small thioether is not merely a passive substituent [3]. In the pyrazolo[1,5-a]pyrazine JAK/TYK2 inhibitor patent literature, the nature of the 4-position substituent is a critical determinant of kinase selectivity, particularly in achieving TYK2 vs. JAK2 selectivity [4].

Kinase hinge-binding motif Thioether SAR Ligand efficiency

Evidence 3: Pyrazolo[1,5-a]pyrazine Scaffold as a Validated Kinase Inhibitor Core — Class-Level Target Engagement Evidence

The pyrazolo[1,5-a]pyrazine scaffold is an established kinase inhibitor pharmacophore with demonstrated activity across multiple therapeutically relevant kinase targets. In the RET kinase inhibitor program disclosed in WO 2018/136661 (Array BioPharma, now Pfizer), pyrazolo[1,5-a]pyrazine compounds achieved RET-WT IC₅₀ values as low as 3.9 nM (compound 35), with RET-V804M gatekeeper mutant IC₅₀ values of 5.8–9 nM [1]. The European patent EP 3571203 B1, granted June 2023, confirms the clinical relevance of this scaffold for RET-driven cancers [2]. In the JAK/TYK2 space, 4,6-substituted-pyrazolo[1,5-a]pyrazines have been claimed as selective TYK2 inhibitors (US 10,730,880 B2) with potential for autoimmune and inflammatory disease applications [3]. In the BTK inhibitor area, pyrazolo[1,5-a]pyrazine derivatives have been patented (WO 2021/231886) as next-generation BTK inhibitors [4]. Separately, tetrahydropyrazolo[1,5-a]pyrazines (THPP) were developed as potent and selective ATR inhibitors with IC₅₀ values in the low nanomolar range and clean selectivity profiles against a panel of >60 kinases [5]. While compound-specific data for CAS 1242863-25-7 is not available in these patent disclosures, its 2,4-disubstitution pattern is fully consistent with the general structural claims, positioning it as a relevant scaffold for kinase inhibitor screening and optimization.

RET kinase inhibition Kinase drug discovery Scaffold validation

Evidence 4: 4-Ethoxyphenyl as a Privileged Pharmacophore — Tubulin Polymerization Inhibition in Analogous Heterocyclic Systems

The 4-ethoxyphenyl group has been independently validated as a pharmacophoric element in tubulin polymerization inhibitors structurally related to combretastatin A-4 (CA-4). In a systematic SAR study by Romagnoli et al. (2019) on vicinal diaryl-substituted 1H-pyrazole analogues of CA-4, the 4-ethoxyphenyl group was confirmed to serve as a surrogate for the B-ring of CA-4, with compounds bearing this substituent exhibiting antiproliferative activity comparable to or exceeding that of CA-4 itself across a panel of cancer cell lines [1]. In related 1,5-diaryl-1,2,3,4-tetrazole series, SAR analysis demonstrated that compounds with a 4-ethoxyphenyl group at the N-1 or C-5 position exhibited maximal tubulin polymerization inhibitory activity, with several compounds showing potent activity against multidrug-resistant cells overexpressing P-glycoprotein [2]. While these findings derive from monocyclic pyrazole and tetrazole systems rather than the pyrazolo[1,5-a]pyrazine bicycle, they establish the 4-ethoxyphenyl group as a transferable pharmacophore for tubulin colchicine-site binding that may contribute to the biological profile of the target compound in cellular proliferation assays [3].

Tubulin inhibitor Combretastatin A-4 bioisostere Anticancer scaffold

Evidence 5: Antimicrobial Activity of 4-Alkylthio Pyrazolo[1,5-a]pyrazines — Class-Level Anti-Infective Potential

Hrynyshyn et al. (2019) reported the synthesis and antimicrobial evaluation of a series of 4-arylthio- and 4-alkylthio-functionalized pyrazolo[1,5-a]pyrazines in the Ukrainian Chemistry Journal [1]. Among the 4-S-substituted pyrazolo[1,5-a]pyrazine derivatives tested, promising antibacterial activity was observed against Staphylococcus aureus (MIC = 7.8 μg/mL), Micrococcus luteum (MIC = 3.9 μg/mL), and antifungal activity against Aspergillus niger (MIC = 7.8 μg/mL) [2]. While the specific compound CAS 1242863-25-7 was not among the derivatives directly tested in this study, its 4-ethylsulfanyl substituent places it within the 4-alkylthio subclass that was explicitly explored, and the synthetic methodology described (alkylation of pyrazolo[1,5-a]pyrazin-4(5H)thiones with halogenoalkanes in K₂CO₃–DMF at room temperature, yielding 60–78%) is directly applicable to its synthesis [3]. The study establishes that the 4-alkylthio substitution pattern is compatible with antimicrobial activity in this scaffold, providing a rational basis for inclusion of CAS 1242863-25-7 in antimicrobial screening panels.

Antimicrobial SAR 4-Alkylthio heterocycles Antibacterial screening

Optimal Scientific and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine


Focused Kinase Inhibitor Library Design — RET, JAK/TYK2, and BTK Screening Panels

Given the pyrazolo[1,5-a]pyrazine scaffold's validated activity across RET, JAK/TYK2, and BTK kinase programs [1], this compound is best positioned as a structurally differentiated member of a focused kinase inhibitor screening library. Its 4-ethoxyphenyl/ethylsulfanyl substitution pattern is distinct from the halogenated 2-aryl analogs and bulkier 4-thioether analogs that dominate commercially available screening collections [2]. Inclusion in kinase panels enables exploration of how the electron-donating, H-bond-accepting 4-ethoxyphenyl group and compact ethylsulfanyl thioether jointly influence kinase selectivity, potentially revealing novel selectivity signatures not accessible with halogen-substituted or bulkier thioether congeners [3]. Procurement for this application is recommended when the screening objective specifically requires probing the chemical space defined by electron-rich 2-aryl substituents paired with minimal 4-alkylthio groups — a combination underrepresented in most commercial kinase-focused libraries.

Structure–Activity Relationship (SAR) Expansion Around Validated 4-Alkylthio Pyrazolo[1,5-a]pyrazine Chemotypes

The Hrynyshyn et al. (2019) study established antimicrobial activity for the 4-alkylthio pyrazolo[1,5-a]pyrazine subclass but evaluated a limited set of 2-aryl substituents [1]. This compound, with its 4-ethoxyphenyl group at the 2-position, represents a logical and previously untested SAR expansion point within this chemotype. The synthetic accessibility of the 4-ethylsulfanyl group via alkylation of pyrazolo[1,5-a]pyrazin-4(5H)thiones (reported yields of 60–78% under mild conditions) provides a well-precedented route for analog generation [2]. Procurement for antimicrobial SAR campaigns is supported by the class-level MIC data (S. aureus MIC = 7.8 μg/mL; M. luteum MIC = 3.9 μg/mL; A. niger MIC = 7.8 μg/mL for the best-in-series derivatives) [3], against which this compound's activity can be benchmarked, with the 4-ethoxyphenyl group offering a differentiated electronic and lipophilic profile relative to the phenyl and substituted phenyl derivatives previously evaluated.

Tubulin Polymerization Inhibitor Screening — Combretastatin A-4 Bioisostere Hypothesis Testing

The 4-ethoxyphenyl group has been validated as a bioisostere for the B-ring of combretastatin A-4 (CA-4) in both 1H-pyrazole and 1,2,3,4-tetrazole systems, where it conferred sub-micromolar antiproliferative activity and tubulin polymerization inhibition with IC₅₀ values as low as 3 μM [1]. This compound extends the 4-ethoxyphenyl pharmacophore onto the pyrazolo[1,5-a]pyrazine bicycle — a scaffold hop that has not been reported in the tubulin inhibitor literature. Procurement for tubulin-targeted screening represents a rational scaffold-hopping experiment: the fused pyrazolo[1,5-a]pyrazine core provides a distinct hinge-binding geometry compared to the monocyclic pyrazole/tetrazole systems, while the ethylsulfanyl group at position 4 offers an additional vector for interactions with the colchicine binding site that is absent in the simpler CA-4 analogs [2]. A positive hit in tubulin polymerization or cell-cycle arrest assays would establish a new chemotype for colchicine-site ligands and create patentable chemical matter differentiated from existing CA-4-inspired series.

Physicochemical Property-Driven Lead Optimization Starting Point

With a molecular weight of 299.40 g/mol, clogP of 3.22, TPSA of 38.13 Ų, and zero hydrogen-bond donors, this compound sits comfortably within lead-like chemical space (compliant with Lipinski's Rule of Five and approaching Rule of Three criteria) [1]. Its physicochemical profile compares favorably to bulkier analogs such as the 4-methylbenzylsulfanyl derivative (MW 391.49, CAS 1040663-66-8) [2], offering a 92-Dalton molecular weight advantage and reduced lipophilicity that may translate to improved solubility and metabolic stability. For medicinal chemistry programs seeking a pyrazolo[1,5-a]pyrazine starting point with room for property optimization, this compound's compact substitution pattern preserves multiple vectors (positions 3, 5, 6, 7, and the ethoxy ethyl group) for further functionalization while maintaining a favorable developability profile. The computed absence of Rule of Five violations and low rotatable bond count (3) make it an attractive fragment-like or early-lead scaffold for multiparameter optimization [3].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.